(E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide
Description
The compound (E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a structurally complex molecule featuring:
- 2-Chlorophenyl group: A halogenated aromatic substituent that may improve lipophilicity and influence binding affinity.
- 1,3,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities.
- 4-(Methylthio)phenyl substituent: The methylthio group (-SMe) introduces sulfur-based electron modulation and may enhance membrane permeability .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-25-14-9-6-13(7-10-14)17-21-22-18(24-17)20-16(23)11-8-12-4-2-3-5-15(12)19/h2-11H,1H3,(H,20,22,23)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVVIRSCUBWTP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and biological mechanisms associated with this compound, drawing on diverse research findings.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent acylation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In one study, a related oxadiazole derivative exhibited a Minimum Inhibitory Concentration (MIC) of 1.6 µg/ml against Mycobacterium tuberculosis .
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has been evaluated using assays like DPPH and ABTS. The compound has demonstrated significant radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. For example, a related compound showed an IC50 value of 24.85 µg/ml in antioxidant assays, indicating strong activity compared to ascorbic acid .
Cytotoxicity and Cancer Studies
Research into the cytotoxic effects of this compound has indicated selective cytotoxicity against cancer cell lines. A study showed that related compounds induced cell cycle arrest in melanoma cells and reduced melanin content significantly . The selective inhibition suggests potential as an alternative chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Docking studies have indicated that the oxadiazole moiety can bind effectively to enzyme active sites involved in cell proliferation and survival pathways. This interaction may disrupt normal cellular functions, leading to apoptosis in cancer cells.
Data Summary Table
| Activity | Tested Compound | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Oxadiazole Derivative | MIC = 1.6 µg/ml | |
| Antioxidant | Related Compound | IC50 = 24.85 µg/ml | |
| Cytotoxicity | Similar Compound | Induced cell cycle arrest |
Case Studies
- Antimicrobial Resistance : A study highlighted the urgent need for new antimicrobial agents due to rising resistance levels. The oxadiazole derivatives were explored for their potential in overcoming resistant strains .
- Cancer Therapeutics : Another case focused on the cytotoxic effects of oxadiazole derivatives on melanoma cells, showcasing their potential as novel therapeutic agents in oncology .
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
Key Observations :
- The 1,3,4-oxadiazole core in the target compound is less basic than imidazoline (pKa ~7–8) but more electronegative than thiazole or thiadiazole, affecting hydrogen-bonding and charge distribution .
- The methylthio group (-SMe) in the target compound provides intermediate lipophilicity (logP ~3.5) compared to -CF₃ (logP ~4.2) or dichlorophenyl (logP ~5.0) .
Substituent Effects on Bioactivity
A. Chlorophenyl vs. Other Aromatic Groups
- 3,4-Dichlorophenyl (): Increased halogenation improves antimicrobial potency but may reduce solubility .
- 3,4,5-Trimethoxyphenyl (): Methoxy groups enhance electron-donating effects, favoring interactions with polar residues in enzymes .
B. Heterocycle-Linked Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
